3-(3-Tert-butylphenyl)pyrrolidine
Description
3-(3-Tert-butylphenyl)pyrrolidine is a pyrrolidine derivative featuring a tert-butylphenyl substituent at the 3-position of the saturated five-membered heterocyclic ring. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity, hydrogen-bonding capability, and compatibility with biological targets.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-(3-tert-butylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-14(2,3)13-6-4-5-11(9-13)12-7-8-15-10-12/h4-6,9,12,15H,7-8,10H2,1-3H3 |
InChI Key |
PZQVLTNTQSGAEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Tert-butylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 3-tert-butylphenylamine with 1,4-dibromobutane under basic conditions can lead to the formation of the pyrrolidine ring. Another method involves the use of 3-tert-butylphenyl ketone and ammonia in the presence of a reducing agent to form the desired pyrrolidine derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(3-Tert-butylphenyl)pyrrolidine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where the tert-butylphenyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and catalysts.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-(3-Tert-butylphenyl)pyrrolidine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of steric bulk and electronic properties on biological activity. It may serve as a model compound for investigating the interactions of pyrrolidine derivatives with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to create analogs with improved pharmacological properties.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of various chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(3-Tert-butylphenyl)pyrrolidine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The tert-butylphenyl group can influence the binding affinity and selectivity of the compound towards its targets. The pyrrolidine ring can participate in hydrogen bonding and other interactions, contributing to the overall activity of the compound. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent Impact on Activity
Stereochemical Considerations
- S,R vs. R,S Isomers : In MC4R ligands, S,R-pyrrolidine isomers act as full agonists, whereas R,S isomers retain affinity but fail to stimulate cAMP production, highlighting stereochemistry’s role in functional outcomes .
- Stereochemistry-Independent Activity : Hybrid pyrrolidine-hydroxamates (e.g., benzofuroxan derivatives) showed similar antiproliferative activity (GI50 = 21.1–32.5 μM) regardless of stereochemistry, suggesting target-dependent effects .
Physicochemical Properties
- Lipophilicity and Solubility: The tert-butyl group in 3-(3-Tert-butylphenyl)pyrrolidine likely increases logP compared to unsubstituted pyrrolidines. For comparison, 3-tert-butylphenol has a water solubility of 437.4 mg/L, indicating moderate hydrophobicity .
Table 2: Physical Properties of Analogous Compounds
| Compound | Molecular Weight | Water Solubility | Vapor Pressure (20°C) | Source |
|---|---|---|---|---|
| 3-tert-Butylphenol | 150.22 g/mol | 437.4 mg/L | 0.00754 mm Hg | |
| 3-(Pyridin-3-yl)pyrrolidine 13a | ~400 g/mol* | Not reported | Not reported |
*Estimated based on analogous structures.
Receptor Subtype Selectivity
- MC4R vs. Other Subtypes: A 4-chlorophenyl-pyrrolidine derivative showed 200-fold selectivity for MC4R over other melanocortin receptors, attributed to optimized substituent interactions .
- 5-HT1A Receptor Affinity : Pyrrolidine-2,5-dione derivatives (e.g., compound 31) exhibited high 5-HT1A affinity (Ki = 3.2 nM), demonstrating scaffold versatility for CNS targets .
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